氧化钪(III)

描述

Synthesis Analysis

- Synthesis from Scandium Chloride or Oxide : Scandium(III) perfluorooctanesulfonate, a derivative of Scandium(III) oxide, can be prepared from scandium(III) chloride or oxide and perfluorooctanesulfonic acid. This synthesis process results in a novel Lewis acid catalyst for specific chemical reactions (Hanamoto et al., 1997).

Molecular Structure Analysis

- Structural Chemistry in Scandium Selenium/Tellurium Oxides : Research on scandium selenium/tellurium oxides has revealed rich structural chemistry. These structures involve ScO7 pentagonal bipyramids, SeO3 (and TeO3) trigonal pyramids, and SeO4 tetrahedra, showcasing diverse coordination environments (Song et al., 2014).

Chemical Reactions and Properties

- Catalytic Applications : Scandium(III) complexes have been employed as catalysts in various reactions, including the allylation of isatins and Friedel–Crafts alkylation of aromatic compounds (Hanhan et al., 2012), (Song et al., 2000).

Physical Properties Analysis

- Thin Film Deposition : Scandium(III) oxide thin films have been synthesized using scandium(III) acetylacetonate, exhibiting high photoluminescence and distinct electronic transitions. These findings are crucial for understanding its physical properties (Dixon et al., 2018).

Chemical Properties Analysis

- Hydration and Hydrolysis : The hydration of scandium(III) ions in solutions and its role in the formation of hydrolysis complexes has been studied, providing insight into its chemical behavior in aqueous environments (Lindqvist-Reis et al., 2006).

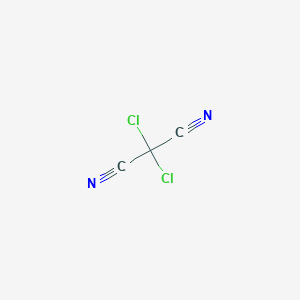

- Catalysis in Cyanosilylation : A silica-based scandium(III) catalyst has been found effective in catalyzing the cyanosilylation of aldehydes and ketones, demonstrating its utility in organic synthesis (Karimi & Ma’mani, 2004).

科研应用

薄膜沉积:氧化钪(III)已被用于薄膜沉积。Dixon等人(2018)探讨了在常压下使用乙酰丙酮酸钪(III)进行化学气相沉积制备Sc2O3薄膜。这些薄膜表现出显著的光致发光,并且具有高折射率,表明在光学和电子学领域有潜在应用(Dixon, Jiamprasertboon, Carmalt, & Parkin, 2018)。

催化:从氧化钪(III)衍生的钪(III)全氟辛烷磺酸盐[Sc(OPf)3]可作为路易斯酸催化剂用于醛和非活化双烯的杂环Diels–Alder反应,具有低吸湿性和循环使用的稳定性(Hanamoto, Sugimoto, Jin, & Inanaga, 1997)。

材料科学:氧化钪(III)在合成具有独特发光性能的材料中得到应用。Li等人(2015)报道了掺杂稀土元素的氧化钪微晶的合成,显示出高效的发光发射。这表明在照明和显示技术中有应用(Li, Qin, Liu, Pei, Wang, Zhang, Wang, & Huang, 2015)。

光学应用:钪氧化物薄膜的性质,如化学计量比,影响其光学特性。Belosludtsev等人(2018)发现化学计量比的钪氧化物薄膜在光学中具有应用,因为其高折射率和宽带隙(Belosludtsev, Juškevičius, Ceizaris, Samuilovas, Stanionytė, Jasulaitienė, & Kicas, 2018)。

电致发光性能:Katkova等人(2010)研究了钪N,O-螯合络合物及其在有机发光二极管(OLEDs)中的应用,展示了它们在产生近白色电致发光性能方面的潜力(Katkova, Balashova, Ilichev, Konev, Isachenkov, Fukin, Ketkov, & Bochkarev, 2010)。

放射性粒子追踪:在核反应堆中用于中子激活的氧化钪微球被用作放射性粒子追踪实验中的放射性示踪剂,为固体在流化床中的流体力学提供了见解(Biswal, Goswami, Pant, Bamankar, Rao, Upadhay, & Dash, 2016)。

未来方向

With growing demand for renewable and clean energy technologies, the need for rare earth metals like Scandium is increasing . Scandium, which is often considered a rare earth element (REE), is a critical metal mainly used in solid oxide fuel cells (SOFCs) and high-strength aluminum alloys used in aerospace and 3D printing applications . Therefore, scandium extraction from alternative resources such as secondary resources located in Europe is of great concern .

性质

IUPAC Name |

oxygen(2-);scandium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sc/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMWXTVGKLUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

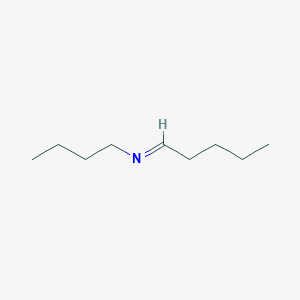

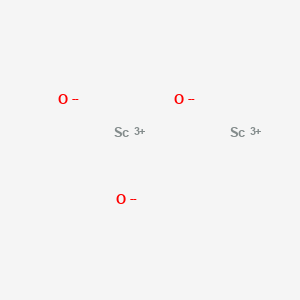

[O-2].[O-2].[O-2].[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sc2O3, O3Sc2 | |

| Record name | scandium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Scandium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Scandium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Scandium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | Scandium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Scandium(III) oxide | |

CAS RN |

12060-08-1 | |

| Record name | Scandium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCANDIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0G94L07ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。